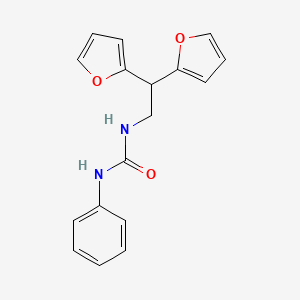
1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea” is a complex organic compound that contains furan, phenyl, and urea functional groups. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenyl groups are common in organic chemistry and consist of a benzene ring minus one hydrogen, allowing it to bond to other atoms . Urea is an organic compound with two amine (-NH2) groups joined by a carbonyl (C=O) functional group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of furan rings, a phenyl ring, and a urea moiety. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan, phenyl, and urea groups. Furan rings can undergo a variety of reactions, including electrophilic substitution and oxidation . Phenyl groups are generally quite stable but can participate in electrophilic aromatic substitution reactions under certain conditions . Urea groups can participate in a variety of reactions, including hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors influencing these properties could include the degree of conjugation in the molecule, the presence of polar groups, and steric effects .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The crystal structure and properties of compounds related to 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea have been extensively studied to understand their molecular configurations and potential applications in scientific research. For instance, the analysis of crystal structures involving furan compounds reveals that the furan ring tends to maintain planarity, with specific configurations influencing the compound's physical properties and reactivity (S. R. Kote et al., 2014).
Synthesis and Applications
The synthesis of novel compounds incorporating furan units, such as 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea, often targets enhanced antibacterial, antiurease, and antioxidant activities. Research has demonstrated that certain furan derivatives exhibit significant antiurease and antioxidant properties, highlighting their potential in medical and environmental applications (B. B. Sokmen et al., 2014).
Material Science and Polymer Synthesis
Furan derivatives play a critical role in the development of biobased materials, including polyesters. The enzymatic polymerization of biobased diols, such as those derived from furan, with various diacid ethyl esters, showcases the potential of furan compounds in creating sustainable materials with desirable mechanical properties (Yi Jiang et al., 2014).
Organic Synthesis and Catalysis
In organic chemistry, furan derivatives serve as key intermediates in the synthesis of complex molecules. Techniques like the photoinduced direct oxidative annulation have been employed to access highly functionalized polyheterocyclic compounds, illustrating the versatility of furan derivatives in synthetic organic chemistry (Jin Zhang et al., 2017).
Pharmaceutical Research
Furan derivatives have been explored for their potential in pharmaceutical applications, including the synthesis of compounds with antimicrobial and antioxidant activities. The development of new furan-based compounds aims at identifying candidates with effective therapeutic profiles (M. Kumaraswamy et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[2,2-bis(furan-2-yl)ethyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(19-13-6-2-1-3-7-13)18-12-14(15-8-4-10-21-15)16-9-5-11-22-16/h1-11,14H,12H2,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVGNEZBWAGMDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

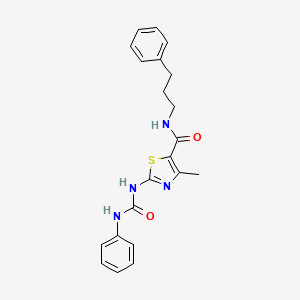

![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)

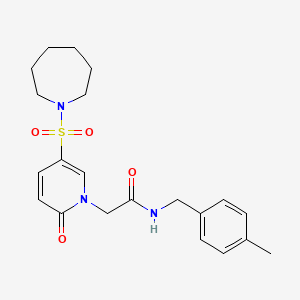
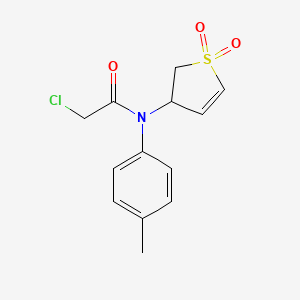
![Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2390432.png)
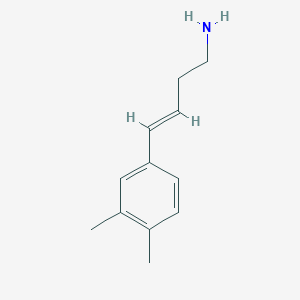
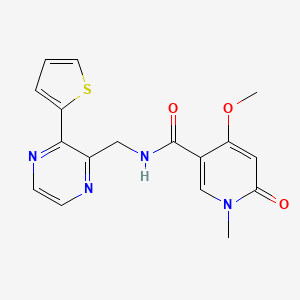
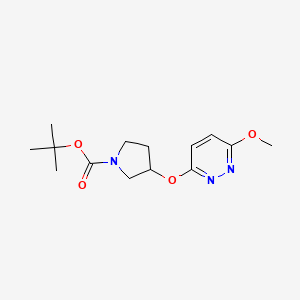

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide](/img/structure/B2390439.png)